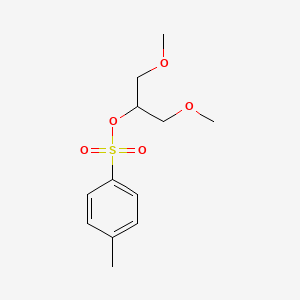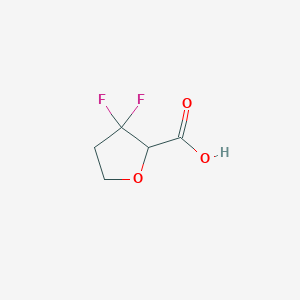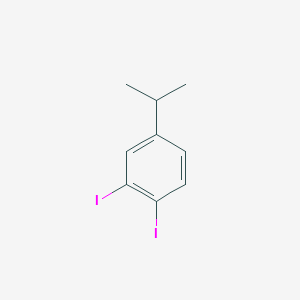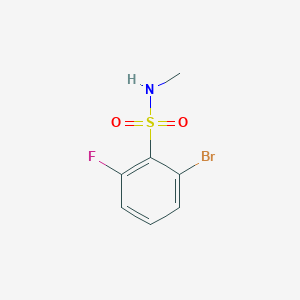
3-Bromo-2,N-dimethyl-benzenesulfonamide, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,N-dimethyl-benzenesulfonamide (3-Br-DMBS) is a chemical compound that has been investigated for various scientific and research applications. This compound is a white crystalline solid, and is composed of a benzene ring with two methyl substituents and a bromine atom. It is a highly reactive compound, with a melting point of 148-150 °C, and is soluble in water and ethanol.
Applications De Recherche Scientifique
3-Bromo-2,N-dimethyl-benzenesulfonamide, 95% has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and nanomaterials. In organic synthesis, the compound has been used as a reagent in the synthesis of various aromatic compounds. In medicinal chemistry, 3-Bromo-2,N-dimethyl-benzenesulfonamide, 95% has been used as a reactant in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, antibiotics, and anti-cancer drugs. In nanomaterials, 3-Bromo-2,N-dimethyl-benzenesulfonamide, 95% has been used as a reactant in the synthesis of nanomaterials for use in drug delivery and medical imaging.
Mécanisme D'action
The mechanism of action of 3-Bromo-2,N-dimethyl-benzenesulfonamide, 95% is not completely understood. However, it is believed that the compound acts as a nucleophile, attacking electrophilic substrates and forming covalent bonds. It is also believed that the compound can act as an oxidizing agent, oxidizing certain substrates.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-2,N-dimethyl-benzenesulfonamide, 95% are not well understood. However, studies have shown that the compound can cause DNA damage in mammalian cells. In addition, studies have also shown that the compound can cause oxidative stress, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Bromo-2,N-dimethyl-benzenesulfonamide, 95% in laboratory experiments include its high reactivity and its ability to form covalent bonds with various substrates. However, there are some limitations to using the compound in laboratory experiments. For example, the compound is highly reactive and can be explosive when exposed to heat or light. In addition, the compound is toxic and can cause DNA damage, so it should be handled with care.
Orientations Futures
There are many potential future directions for the use of 3-Bromo-2,N-dimethyl-benzenesulfonamide, 95% in scientific research. For example, the compound could be used in the synthesis of new pharmaceuticals or in the synthesis of nanomaterials for drug delivery or medical imaging. In addition, the compound could be studied further to better understand its biochemical and physiological effects. Finally, the compound could be used as a reagent in the synthesis of various aromatic compounds.
Méthodes De Synthèse
3-Bromo-2,N-dimethyl-benzenesulfonamide, 95% can be synthesized through a variety of methods. The most common method is the reaction of 2-bromo-N,N-dimethylbenzenesulfonamide (2-Br-DMBS) with bromine in the presence of a base. This reaction yields 3-Bromo-2,N-dimethyl-benzenesulfonamide, 95% and 2-Br-DMBS as the main products. Other methods include the reaction of 2-Br-DMBS with a Grignard reagent, the reaction of 2-Br-DMBS with an alkyl halide, and the reaction of 2-Br-DMBS with an alkylating agent.
Propriétés
IUPAC Name |
3-bromo-N,2-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-7(9)4-3-5-8(6)13(11,12)10-2/h3-5,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCSVUOLFKFJCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N,2-dimethylbenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![tert-Butyl 7-(dimethylamino)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate; 98%](/img/structure/B6305929.png)
